molecular formula C20H14N4 B3125336 2,4,6-tripyridin-2-ylpyridine CAS No. 322637-99-0

2,4,6-tripyridin-2-ylpyridine

Cat. No.: B3125336
CAS No.: 322637-99-0
M. Wt: 310.4 g/mol
InChI Key: VNYJIYWNOJBJCD-UHFFFAOYSA-N
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Description

2,4,6-Tripyridin-2-ylpyridine is a heterocyclic compound that features a pyridine ring substituted at the 2, 4, and 6 positions with pyridine groups

Scientific Research Applications

2,4,6-Tripyridin-2-ylpyridine has a wide range of applications in scientific research:

Mechanism of Action

“2,2’:4’,2’‘-Terpyridine, 6’-(2-pyridinyl)-” coordinates with various metal ions through its terpyridine site to form different coordination polymers .

Safety and Hazards

“2,2’:4’,2’‘-Terpyridine, 6’-(2-pyridinyl)-” is classified as Acute Tox. 1 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It targets the respiratory system .

Future Directions

New copper (ii) complexes with “2,2’:4’,2’‘-Terpyridine, 6’-(2-pyridinyl)-” have been synthesized . This suggests that “2,2’:4’,2’‘-Terpyridine, 6’-(2-pyridinyl)-” has potential applications in the synthesis of new metal complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-tripyridin-2-ylpyridine typically involves multi-component reactions. One common method is the cyclocondensation reaction between aryl aldehydes, acetophenone derivatives, and ammonium acetate using catalysts such as Al/Ag3PO4 . Another efficient method involves the use of CoCl2.6H2O as a recyclable catalyst under solvent-free conditions . These methods offer advantages such as high yields, short reaction times, and environmentally friendly conditions.

Industrial Production Methods

Industrial production of this compound may utilize scalable versions of the aforementioned synthetic routes. The use of heterogeneous catalysts like activated Fuller’s earth can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tripyridin-2-ylpyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine rings to piperidine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce piperidine derivatives.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triarylpyridines such as 2,4,6-tris(4-pyridyl)pyridine and 2,4,6-tris(3-pyridyl)pyridine . These compounds share structural similarities but differ in the position of the pyridine substituents.

Uniqueness

2,4,6-Tripyridin-2-ylpyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable for applications requiring precise molecular interactions and stability.

Properties

IUPAC Name

2,4,6-tripyridin-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4/c1-4-10-21-16(7-1)15-13-19(17-8-2-5-11-22-17)24-20(14-15)18-9-3-6-12-23-18/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYJIYWNOJBJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433542
Record name 2,2':4',2''-Terpyridine, 6'-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

322637-99-0
Record name 2,2':4',2''-Terpyridine, 6'-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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